2-Desmethyl Paliperidone

Description

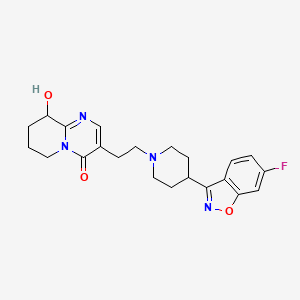

Structure

3D Structure

Properties

Molecular Formula |

C22H25FN4O3 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C22H25FN4O3/c23-16-3-4-17-19(12-16)30-25-20(17)14-5-9-26(10-6-14)11-7-15-13-24-21-18(28)2-1-8-27(21)22(15)29/h3-4,12-14,18,28H,1-2,5-11H2 |

InChI Key |

CSQXUYGPAMNXJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=NC=C(C(=O)N2C1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)O |

Origin of Product |

United States |

Detailed Research Findings

Research into paliperidone (B428) has primarily focused on its efficacy, safety, and primary metabolic routes. While 2-Desmethyl Paliperidone is acknowledged as a process-related impurity, detailed public research specifically characterizing this compound is limited. Its identification and control are part of the broader quality control measures in pharmaceutical manufacturing. The synthesis of substantially pure paliperidone involves processes to remove various impurities, including those arising from starting materials and side reactions scholarsresearchlibrary.com. The control of such impurities is crucial for the safety and quality of the final drug product.

Analytical Methodologies for 2 Desmethyl Paliperidone Quantification and Profiling

Development and Validation of Chromatographic Techniques

Chromatographic methods are the cornerstone for the separation, identification, and quantification of 2-Desmethyl Paliperidone (B428) from its parent compound, paliperidone, and other related impurities. The development of these methods is centered on achieving adequate resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of paliperidone and its related substances, including 2-Desmethyl Paliperidone. ijpbs.comrasayanjournal.co.in Stability-indicating reverse-phase HPLC (RP-HPLC) methods are particularly valuable as they can separate the active pharmaceutical ingredient from its degradation products and impurities. ijper.org

While specific HPLC methods dedicated solely to this compound are not extensively detailed in publicly available literature, methods developed for paliperidone and its impurities are designed to resolve these compounds. For instance, a method for determining related substances in paliperidone extended-release tablets utilizes an octadecyl bonded silica (B1680970) stationary phase. google.com The mobile phase often consists of a buffer, such as ammonium (B1175870) formate (B1220265), and an organic modifier like acetonitrile (B52724), employed in a gradient elution to achieve separation of all related substances. google.com

A study on the related substances of paliperidone in bulk drug and pharmaceutical formulations employed a Zorbax SBCN column (150 × 4.6mm; 5µ) with a mobile phase comprising 0.077% w/v ammonium acetate (B1210297) buffer and acetonitrile under a nonlinear gradient program. iajpr.com The detection is typically carried out using a UV detector, with wavelengths around 270-280 nm being effective for these compounds. google.com

Table 1: Illustrative HPLC Parameters for Analysis of Paliperidone and Related Substances

| Parameter | Details |

| Stationary Phase | Octadecyl bonded silica (C18) or Cyano (CN) column |

| Mobile Phase | A: Ammonium formate bufferB: AcetonitrileC: Methanol and n-propanol |

| Elution Mode | Gradient |

| Detection Wavelength | 270-280 nm |

| Column Temperature | 30-36 °C |

For higher sensitivity and specificity, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice, especially for quantifying low levels of metabolites and impurities in biological matrices. researchgate.netnih.gov UHPLC offers faster analysis times and better resolution compared to conventional HPLC.

A UHPLC-MS/MS method developed for the determination of paliperidone in beagle dog plasma utilized a C18 column with gradient elution. researchgate.net The mass spectrometer, equipped with an electrospray ionization (ESI) source, operates in multiple-reaction monitoring (MRM) mode for precise quantification. nih.gov While the primary focus is often on the parent drug, such methods are inherently capable of being adapted for the quantification of metabolites like this compound by optimizing the MRM transitions specific to the metabolite. The accurate molecular weight of related substances can be determined using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. iajpr.com

High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler, more cost-effective, and high-throughput alternative for the quantification of pharmaceutical compounds. While specific HPTLC applications for this compound are not detailed, methods for paliperidone suggest the feasibility of this technique. These methods typically use silica gel plates as the stationary phase and a mixture of organic solvents as the mobile phase. researchgate.net

Parameters for Analytical Method Validation

The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for their intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for these validation studies. ijper.org

Linearity studies are performed to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. For methods analyzing paliperidone and its related substances, calibration curves are constructed by plotting the peak area response against a series of known concentrations.

For the determination of related substances in paliperidone extended-release tablets, the linear range for various impurities has been established, for example, from 0.38 to 5.25 µg/ml. google.com A study on paliperidone determination in blood plasma demonstrated linearity over a specific concentration range, achieving a correlation coefficient (r²) of 0.9993. ijpbs.com Similar validation would be required for this compound to establish its specific linear range.

Table 2: Linearity Parameters for Paliperidone and its Related Substances from a Representative Study

| Compound | Linearity Range (µg/ml) | Correlation Coefficient (r²) |

| Impurity A | 0.38 - 5.25 | ≥ 0.99 |

| Impurity B | 0.38 - 5.25 | ≥ 0.99 |

| Paliperidone | 0.38 - 28.92 | ≥ 0.99 |

Data adapted from a study on related substances in paliperidone extended-release tablets. google.com

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for assessing the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For UHPLC-MS/MS methods, which are highly sensitive, the LOQ for paliperidone in biological plasma has been reported to be as low as 1.00 ng/ml. researchgate.net While specific LOD and LOQ values for this compound are not widely published, they would be determined during the validation of any analytical method intended for its trace analysis. These values are typically calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Evaluation of Precision and Accuracy

The validation of an analytical method for quantifying this compound is fundamental to its application in quality control. Precision and accuracy are two of the most critical parameters in this validation process, as they establish the reliability of the method.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of the method's reproducibility and is typically expressed as the relative standard deviation (RSD) of a series of measurements. According to the International Council for Harmonisation (ICH) guidelines, precision is considered at three levels:

Repeatability: This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration. pharmaguideline.comich.org

Intermediate Precision: This evaluates the effects of random events on the precision of the analytical procedure within the same laboratory. ich.org It involves variations such as different days, different analysts, or different equipment. pharmaguideline.com

Reproducibility: This assesses the precision between different laboratories and is often considered in the standardization of an analytical method.

For an impurity quantification method for this compound, a low %RSD would indicate a high degree of precision, which is crucial for the reliable monitoring of its levels in Paliperidone drug substances and products.

Accuracy is the measure of the closeness of the experimental value to the true or accepted reference value. youtube.com It is a measure of the method's correctness. The accuracy of an analytical procedure for an impurity like this compound should be established across its specified range. ich.org This is typically evaluated by applying the analytical procedure to a sample of known purity (e.g., a reference standard of this compound) and comparing the measured value to the certified value. Another approach is to spike the drug product matrix with known quantities of the impurity and measure the recovery. The acceptance criteria for accuracy are typically expressed as the percent recovery of the known amount of analyte added. efor-group.com For impurities, the accuracy of the method is vital to ensure that the reported levels are a true reflection of the impurity content, which is critical for safety and regulatory compliance.

While specific data for the precision and accuracy of this compound quantification methods are not publicly available, the following table illustrates a general example of how such data would be presented for a hypothetical validated method.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |

|---|---|---|

| Repeatability (%RSD) | ≤ 5.0% | 1.8% |

| Intermediate Precision (%RSD) | ≤ 5.0% | 2.5% |

| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% |

Studies on Method Specificity and Robustness

Beyond precision and accuracy, the specificity and robustness of an analytical method are paramount for its reliability in a quality control environment.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. ich.org For the quantification of this compound, the analytical method must be able to distinguish it from Paliperidone itself, as well as from other process-related impurities and degradation products. jocpr.com Specificity is typically demonstrated through a combination of techniques:

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method is then used to demonstrate that the this compound peak is well-resolved from any degradants formed. chromatographyonline.com

Peak Purity Analysis: Using a photodiode array (PDA) detector or mass spectrometry (MS), the peak corresponding to this compound can be analyzed to ensure it is not co-eluting with other substances. chromatographyonline.com

Spiking with Known Impurities: The sample is spiked with other known impurities of Paliperidone to demonstrate that the method can separate this compound from them.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. labmanager.com For a High-Performance Liquid Chromatography (HPLC) method, these variations could include:

Changes in the pH of the mobile phase.

Variations in the mobile phase composition.

Different column temperatures.

Different flow rates.

The evaluation of robustness is crucial as it demonstrates that the method is reliable for long-term use and can be successfully transferred between different laboratories and instruments. labmanager.com

The following table provides a hypothetical example of robustness testing for an HPLC method for this compound.

| Parameter Varied | Variation | Effect on Results |

|---|---|---|

| Flow Rate | ± 0.2 mL/min | Within system suitability limits |

| Mobile Phase pH | ± 0.2 units | Within system suitability limits |

| Column Temperature | ± 5 °C | Within system suitability limits |

Biochemical and Pharmacological Characterization of 2 Desmethyl Paliperidone Limited Data

Status as a Reference Standard for Biochemical Assays

2-Desmethyl Paliperidone (B428) is established as a reference standard in the field of pharmaceutical analysis. Its primary utility in this context is for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), aimed at quantifying paliperidone and its related substances in bulk drug materials and pharmaceutical formulations. synzeal.comajrcps.comsynzeal.comrjstonline.com As a known impurity and metabolite, its availability as a certified reference material is crucial for quality control (QC) applications, ensuring the purity and stability of paliperidone products. synzeal.com The use of 2-Desmethyl Paliperidone in these assays allows for the accurate identification and quantification of this specific metabolite, which is essential for regulatory submissions and manufacturing consistency. synzeal.com

| Compound | Application | Analytical Technique |

| This compound | Reference Standard, Impurity Standard | High-Performance Liquid Chromatography (HPLC) |

In Vitro Studies on Receptor Binding Profiles (if any specific to this compound)

Specific in vitro studies detailing the receptor binding profile of this compound are not extensively available in published scientific literature. The pharmacological activity is largely inferred from its structural relationship to paliperidone. It is hypothesized that, like paliperidone, this compound may act as an antagonist at central dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A receptors. vulcanchem.com However, the structural modification—the absence of a methyl group—is thought to potentially reduce its binding potency at these receptors compared to the parent compound. vulcanchem.com

The core structure of this compound, which includes a benzisoxazole moiety linked to a piperidine (B6355638) ring and a hydroxy-substituted pyridopyrimidinone system, provides the necessary architecture for interaction with these central nervous system (CNS) receptors. vulcanchem.com Despite this, its specific binding affinity remains less characterized than that of paliperidone, and detailed quantitative binding data from dedicated in vitro assays on this compound are scarce. vulcanchem.com

Exploratory Research on Enzyme Interactions (if any specific to this compound beyond its formation)

Direct exploratory research on the specific enzyme interactions of this compound, such as its potential to inhibit or induce cytochrome P450 (CYP) enzymes, is very limited. The main focus of existing research has been on its formation from paliperidone. It is hypothesized that this compound is formed through the hepatic cytochrome P450-mediated demethylation of paliperidone; however, empirical evidence supporting this specific metabolic pathway is described as limited. vulcanchem.com

While paliperidone itself is a substrate for CYP2D6 and CYP3A4, the role of these or other enzymes in the further metabolism or potential drug-drug interactions involving this compound has not been elucidated. mdpi.comresearchgate.net The clinical significance of this metabolite and its interactions with metabolic enzymes remain an area that is largely unexplored. vulcanchem.com

Future Research Directions and Analytical Applications

Advancements in Ultra-Trace Analysis of Related Substances

The detection and quantification of impurities and related substances at trace and ultra-trace levels are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). For paliperidone (B428) and its related substances, including 2-Desmethyl Paliperidone, modern chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods for analyzing paliperidone and its impurities. researchgate.netphenomenex.com These methods, often coupled with mass spectrometry (LC-MS), provide the sensitivity and specificity required for ultra-trace analysis. researchgate.netnih.gov Forced degradation studies, conducted under conditions of hydrolysis, oxidation, photolysis, and thermal stress as mandated by the International Conference on Harmonization (ICH), are used to identify potential degradation products. researchgate.net

Future advancements in this area are focused on developing stability-indicating methods that can separate and quantify an increasing number of process-related and degradation-related impurities with greater precision. researchgate.net Research efforts are geared towards optimizing chromatographic conditions, such as mobile phase composition, column chemistry, and detector settings, to achieve lower limits of detection (LOD) and quantification (LOQ). For instance, a developed HPLC method demonstrated an LOD of 0.03 µg/ml and an LOQ of 0.10 µg/ml for paliperidone, showcasing the sensitivity achievable. researchgate.net The use of advanced stationary phases, like polar C18 columns, enhances the retention and separation of both polar and non-polar analytes, which is crucial for resolving complex mixtures of related substances. phenomenex.com

The table below summarizes typical chromatographic techniques and conditions used in the analysis of paliperidone-related substances.

| Technique | Stationary Phase | Mobile Phase Example | Detection | Key Application |

| HPLC | C18 (Reversed Phase) | Acetonitrile (B52724):Phosphate Buffer | UV (277 nm) | Quality control of bulk drug and formulations. researchgate.net |

| UPLC-MS | Not Specified | Not Specified | Mass Spectrometry | Identification of degradation impurities. nih.gov |

| LC-UV | L1 (C18) Polar | Gradient Elution | UV | Assay and organic impurity analysis based on USP monograph. phenomenex.com |

Development of Novel Synthetic Pathways for Analytical Standards

The availability of pure analytical standards for related substances like this compound is essential for the validation of analytical methods and for accurate impurity profiling. The synthesis of these standards often requires multi-step, complex chemical processes.

The synthesis of paliperidone itself involves the condensation of key intermediates, such as 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyridol[1,2a]pyrimidin-4-one and a substituted benzisoxazole moiety. researchgate.netscholarsresearchlibrary.com The synthesis of related substances, including potential process impurities like Didehydro paliperidone and Desfluoro paliperidone, has also been described. researchgate.netscholarsresearchlibrary.com

Future research in this domain is aimed at developing more efficient, cost-effective, and stereoselective synthetic routes. This includes exploring novel catalysts, alternative reaction media (like polyethylene glycol), and microwave-assisted synthesis to improve yields and reduce reaction times. researchgate.net For instance, one patented process describes a method to introduce the 9-hydroxy group onto a pyridopyrimidinone ring structure through acylation under Vilsmeier-Haack conditions followed by transformation with a peroxo-compound, which could be adapted for synthesizing analogs. google.comgoogle.com The development of such pathways is crucial for producing high-purity reference standards of metabolites and impurities, including this compound, which are required for regulatory submissions and quality control. scholarsresearchlibrary.com

The table below outlines key intermediates in the synthesis of paliperidone, which are foundational for developing pathways to its related substances.

| Intermediate Name | Role in Synthesis | Reference |

| 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Key intermediate that forms the core structure. | scholarsresearchlibrary.com |

| 6-fluoro-3-piperidin-4-yl-1,2 benzisoxazole hydrochloride | Reacts with the core structure to complete the paliperidone molecule. | researchgate.net |

| (2,4-difluoro-phenyl)-piperidin-4-yl-methanone oxime | An alternative intermediate used in some synthetic routes. | researchgate.net |

Investigating Potential Minor Biological Activities as a Research Probe

While paliperidone's primary therapeutic action is attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, its metabolites and related substances may possess their own, albeit minor, biological activities. drugbank.comnih.gov Paliperidone is the major active metabolite of risperidone, indicating that metabolites in this chemical class can retain significant pharmacological effects. nih.gov

Paliperidone undergoes limited metabolism in humans, with four primary metabolic pathways identified: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission. drugbank.comresearchgate.net None of these pathways account for more than 10% of the dose, and the majority of the drug is excreted unchanged. drugbank.comresearchgate.net However, even minor metabolites could interact with various receptors and serve as valuable research probes. For example, understanding the binding affinities of this compound and other analogs at D2, 5-HT2A, adrenergic (α1, α2), and histaminergic (H1) receptors could help to further elucidate the structure-activity relationships of the parent compound. drugbank.comnih.gov

Future investigations could focus on systematically characterizing the receptor binding profiles and functional activities of paliperidone-related substances. Such studies could reveal subtle but important differences in pharmacology. For example, while risperidone and paliperidone have similar receptor binding profiles, some distinctions, such as their 5-HT2A/D2 binding ratios, are considered biologically meaningful. nih.govnih.gov Studying compounds like this compound could provide deeper insights into the specific molecular interactions that govern the therapeutic and side-effect profiles of this class of antipsychotics. These compounds can be used as tools to probe receptor subtypes and signaling pathways, contributing to the rational design of future therapeutic agents with improved efficacy and tolerability.

The table below lists the primary receptors targeted by paliperidone, which would be the initial focus for investigating the biological activity of its related substances.

| Receptor Target | Paliperidone's Action | Potential Research Application for Analogs |

| Dopamine D2 | Antagonist | To determine the contribution of specific structural moieties to D2 receptor affinity and signaling. drugbank.com |

| Serotonin 5-HT2A | Antagonist | To explore the role of this receptor in the therapeutic effects and side-effect profile. drugbank.com |

| Alpha 1 and 2 Adrenergic | Antagonist | To investigate the impact on effects such as orthostatic hypotension. drugbank.com |

| Histamine H1 | Antagonist | To understand the structural basis for sedative effects. drugbank.com |

Q & A

Q. What analytical methods are recommended for detecting and quantifying 2-Desmethyl Paliperidone in pharmacokinetic studies?

To ensure accuracy, employ ultrafast liquid chromatography (UFLC) with Quality-by-Design (QbD) principles. Critical method parameters (CMPs) such as mobile phase composition and column temperature should be optimized using response surface methodology (RSM) to define the analytical design space. Validate the method for specificity, linearity, and sensitivity using reference standards (e.g., paliperidone purity >98.5% as a comparator) . Plasma stability assessments should follow protocols similar to those used for paliperidone, which demonstrated minimal metabolite interference (<5%) .

Q. How can researchers verify the identity and purity of this compound in synthetic samples?

Use IUPAC-compliant characterization techniques :

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity.

- Elemental analysis to validate purity, supplemented by melting point determination. For novel compounds, provide full spectral data in supplementary materials to enable replication .

Advanced Research Questions

Q. What experimental designs are optimal for studying the pharmacological activity of this compound in vivo?

Adopt a two-stage group sequential design with interim analysis, as used in paliperidone ER trials . Key steps:

Dose-ranging studies : Establish pharmacokinetic/pharmacodynamic (PK/PD) relationships using rodent models.

Double-blind, placebo-controlled trials : Compare relapse prevention efficacy against parent compounds (e.g., paliperidone) with pre-specified relapse criteria.

Metabolite profiling : Use LC-MS/MS to correlate plasma concentrations with behavioral outcomes, adjusting for CYP450 metabolic variability .

Q. How can conflicting data on the metabolic stability of this compound be resolved?

Apply Delphi consensus methods to reconcile discrepancies:

- First round : Collect expert opinions on variables (e.g., enzyme kinetics, assay conditions) via open-ended questionnaires.

- Second round : Rank hypotheses using a 5-point Likert scale and perform statistical consensus analysis (e.g., interquartile range <1.5 indicates agreement). Cross-validate findings with meta-analyses of clinical datasets (e.g., EMBASE/MEDLINE systematic reviews) .

Q. What strategies are recommended for elucidating the molecular targets of this compound in neuropsychiatric disorders?

Combine in vitro and in silico approaches :

- Receptor binding assays : Screen against dopamine D₂, serotonin 5-HT₂A, and α-adrenergic receptors using radioligand displacement.

- Computational docking : Predict binding affinities via molecular dynamics simulations (e.g., AutoDock Vina).

- Transcriptomic profiling : Use RNA sequencing in neuronal cell lines to identify downstream signaling pathways perturbed by the metabolite .

Methodological Guidance

Q. How should researchers formulate hypotheses about this compound’s role in antipsychotic efficacy?

Use the PICO framework to structure questions:

Q. What statistical methods are appropriate for analyzing dose-response relationships in metabolite studies?

- Non-linear mixed-effects modeling (NLME) : Estimate EC₅₀ values and inter-individual variability.

- ANCOVA : Adjust for covariates like CYP2D6 genotype or comedications.

- Kaplan-Meier survival analysis : Compare time-to-relapse between treatment arms in longitudinal studies .

Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility in metabolite quantification studies?

- Detailed protocols : Document chromatographic conditions (e.g., column type, flow rate) and sample preparation steps (e.g., protein precipitation solvents).

- Open data : Deposit raw LC-MS/MS files in public repositories (e.g., MetaboLights).

- Replication guides : Include step-by-step workflows in supplementary materials, referencing IUPAC guidelines for chemical nomenclature .

Q. What are common pitfalls in interpreting this compound’s clinical relevance?

- Confounding factors : Failure to control for renal/hepatic impairment, which affects metabolite clearance.

- Overgeneralization : Assuming preclinical findings (e.g., rodent models) directly translate to humans.

- Publication bias : Overlooking negative results from terminated trials (e.g., early-stage studies halted for futility) .

Ethical and Regulatory Considerations

Q. How should researchers address ethical concerns in clinical trials involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.